4-(1H-indol-3-ylmethylideneamino)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione
Overview
Description
4-(1H-indol-3-ylmethylideneamino)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is a complex organic compound that features an indole moiety and a tetracyclic structure. Compounds with such intricate structures often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-ylmethylideneamino)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other methods.
Construction of the Tetracyclic Core: This might involve cyclization reactions, possibly using Diels-Alder reactions or other cycloaddition techniques.
Final Assembly: The indole and tetracyclic components are then linked through appropriate condensation reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-ylmethylideneamino)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under certain conditions.
Reduction: Specific functional groups within the compound can be reduced.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at reactive sites on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(1H-indol-3-ylmethylideneamino)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione could have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving indole derivatives.
Medicine: Possible therapeutic applications, given the bioactivity of indole compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The tetracyclic structure might provide additional binding specificity or stability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A simpler indole derivative with known biological activity.
Tetracyclic Antidepressants: Compounds with a similar core structure but different functional groups.
Uniqueness
4-(1H-indol-3-ylmethylideneamino)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione is unique due to its combination of an indole moiety with a complex tetracyclic structure, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
4-(1H-indol-3-ylmethylideneamino)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19-17-12-5-6-13(15-7-14(12)15)18(17)20(25)23(19)22-9-10-8-21-16-4-2-1-3-11(10)16/h1-6,8-9,12-15,17-18,21H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLAISZHHLNBQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)N=CC5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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